2,3,4,5,6-PENTAFLUORO-N~1~-(4-PYRIDYLMETHYL)BENZAMIDE
Overview
Description
2,3,4,5,6-PENTAFLUORO-N~1~-(4-PYRIDYLMETHYL)BENZAMIDE is a fluorinated benzamide derivative. This compound is characterized by the presence of five fluorine atoms attached to the benzene ring and a pyridylmethyl group attached to the amide nitrogen. The unique structure of this compound imparts distinct chemical and physical properties, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6-PENTAFLUORO-N~1~-(4-PYRIDYLMETHYL)BENZAMIDE typically involves the reaction of 2,3,4,5,6-pentafluorobenzoyl chloride with 4-pyridylmethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are commonly used to dissolve the reactants and facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Purification techniques, such as recrystallization or chromatography, are employed to isolate the compound from any impurities.
Chemical Reactions Analysis
Types of Reactions
2,3,4,5,6-PENTAFLUORO-N~1~-(4-PYRIDYLMETHYL)BENZAMIDE undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form biaryl or styrene derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or ethanol are typical.
Major Products Formed
Substitution Reactions: Products include substituted benzamides with various functional groups.
Oxidation and Reduction Reactions: Products include N-oxides or amines.
Coupling Reactions: Products include biaryl or styrene derivatives.
Scientific Research Applications
2,3,4,5,6-PENTAFLUORO-N~1~-(4-PYRIDYLMETHYL)BENZAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular imaging.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,3,4,5,6-PENTAFLUORO-N~1~-(4-PYRIDYLMETHYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2,3,4,5,6-Pentafluoro-N-(3-nitrophenyl)benzamide
- 2,3,4,5,6-Pentafluorobenzamide
- 2,3,4,5,6-Pentafluoro-N,N-diisopropylbenzamide
Uniqueness
2,3,4,5,6-PENTAFLUORO-N~1~-(4-PYRIDYLMETHYL)BENZAMIDE is unique due to the presence of the pyridylmethyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
2,3,4,5,6-pentafluoro-N-(pyridin-4-ylmethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F5N2O/c14-8-7(9(15)11(17)12(18)10(8)16)13(21)20-5-6-1-3-19-4-2-6/h1-4H,5H2,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBTGUJKTSWDXFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CNC(=O)C2=C(C(=C(C(=C2F)F)F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F5N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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